5,5-Difluoro-1-oxaspiro[2.3]hexane
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Overview
Description
5,5-Difluoro-1-oxaspiro[2.3]hexane is a unique organic compound characterized by its spirocyclic structure, which includes a three-membered ring fused to a four-membered ring. This compound is notable for its high strain energy, making it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Difluoro-1-oxaspiro[2.3]hexane typically involves the reaction of a suitable precursor with fluorinating agents under controlled conditions. One common method includes the use of difluorocarbene precursors in the presence of a base, which facilitates the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced fluorination techniques and catalysts to optimize the reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5,5-Difluoro-1-oxaspiro[2.3]hexane undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into less strained, more stable structures.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various epoxides, alcohols, and halogenated derivatives, which can serve as intermediates in further synthetic applications .
Scientific Research Applications
5,5-Difluoro-1-oxaspiro[2.3]hexane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable probe in studying enzyme mechanisms and protein interactions.
Medicine: Its derivatives are explored for potential therapeutic applications, including antiviral and anticancer activities.
Industry: The compound is used in the development of advanced materials and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 5,5-Difluoro-1-oxaspiro[2.3]hexane involves its ability to undergo strain-release reactions, which drive the formation of more stable products. This strain-release is a key factor in its reactivity and its ability to interact with various molecular targets, including enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
1-Oxaspiro[2.3]hexane: Lacks the fluorine atoms, resulting in different reactivity and stability.
5,5-Dichloro-1-oxaspiro[2.3]hexane: Similar structure but with chlorine atoms instead of fluorine, leading to different chemical properties.
5,5-Dibromo-1-oxaspiro[2.3]hexane:
Uniqueness
5,5-Difluoro-1-oxaspiro[2.3]hexane is unique due to the presence of fluorine atoms, which impart distinct electronic properties and influence its reactivity. The high strain energy of the spirocyclic structure also sets it apart from other similar compounds, making it a valuable intermediate in various synthetic applications .
Properties
CAS No. |
1197420-24-8 |
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Molecular Formula |
C5H6F2O |
Molecular Weight |
120.10 g/mol |
IUPAC Name |
5,5-difluoro-1-oxaspiro[2.3]hexane |
InChI |
InChI=1S/C5H6F2O/c6-5(7)1-4(2-5)3-8-4/h1-3H2 |
InChI Key |
RNALRSYAWLFJMF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(F)F)CO2 |
Origin of Product |
United States |
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